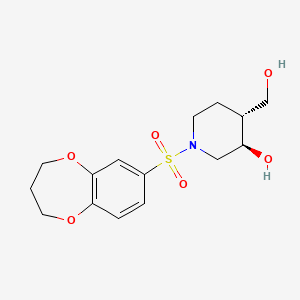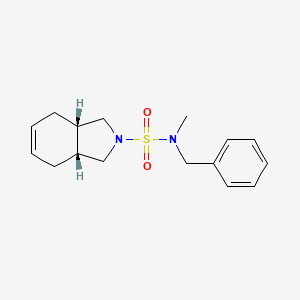![molecular formula C17H19N3O4S B5437299 N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5437299.png)
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been found to have potential therapeutic applications in the treatment of various cancers, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide exerts its pharmacological effects by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. It has been found to be a selective inhibitor of BTK, a key enzyme involved in B-cell signaling pathways. This compound has also been found to inhibit FLT3 and JAK3, which are involved in the proliferation and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been found to have potent inhibitory effects on the proliferation and survival of cancer cells and immune cells. It has also been found to modulate the production of cytokines and chemokines, which are involved in the regulation of immune responses. This compound has been found to have good pharmacokinetic properties, including high bioavailability and good tissue distribution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide has several advantages for lab experiments, including its high potency and selectivity, good pharmacokinetic properties, and potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments, including its high cost, limited availability, and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide. One potential direction is the optimization of its pharmacological properties, such as its potency, selectivity, and toxicity. Another direction is the identification of biomarkers that can predict its efficacy and toxicity in different patient populations. This compound may also be combined with other therapeutic agents to enhance its therapeutic efficacy and reduce its toxicity. Finally, further clinical trials are needed to evaluate its safety and efficacy in different diseases and patient populations.
Métodos De Síntesis
The synthesis of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide involves a series of chemical reactions, including the reaction of 4-amino-N-(4-chlorophenyl)benzenesulfonamide with tetrahydro-2-furanmethanol, followed by the reaction of the resulting compound with nicotinoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been found to have potent inhibitory effects on various protein kinases, including BTK, FLT3, and JAK3. This compound has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. It has also been found to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and inflammatory disorders, such as asthma and psoriasis.
Propiedades
IUPAC Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(13-3-1-9-18-11-13)20-14-5-7-16(8-6-14)25(22,23)19-12-15-4-2-10-24-15/h1,3,5-9,11,15,19H,2,4,10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVJZKQHJRVAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5437228.png)
![methyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B5437252.png)
![8-[(2-methoxyphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5437271.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5437277.png)
![methyl {[5-(2-furyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5437284.png)
![2-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5437292.png)

![2-[1-(3,5-dimethylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5437311.png)
![2-ethyl-N-[2-(1H-indol-1-yl)ethyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide](/img/structure/B5437318.png)
![2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid](/img/structure/B5437320.png)
![N-butyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-(3-nitrophenyl)acrylamide](/img/structure/B5437321.png)
![(3aS*,6aR*)-5-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5437325.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5437327.png)